2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride
Overview
Description
LY2409881 is a potent and selective IKK2 inhibitor. LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB. LY2409881 inhibited constitutively activated NF-κB, and caused concentration- and time-dependent growth inhibition and apoptosis in lymphoma cells. LY2409881 suppressed the activity of the NF-κB subunit p65 in lymphoma cells treated by the HDAC inhibitor romidepsin, underlying a potential mechanism of the marked synergy observed of these two drugs.
Mechanism of Action
Target of Action
LY2409881 trihydrochloride is a selective inhibitor of IκB kinase β (IKK2), with an IC50 value of 30 nM . IKK2 is a key component of the NF-κB signaling pathway, which plays a crucial role in regulating immune response, inflammation, cell survival, and proliferation .
Mode of Action
LY2409881 trihydrochloride effectively inhibits the activation of NF-κB induced by TNFα . It does this by inhibiting IKK2, which prevents the phosphorylation and subsequent degradation of IκB proteins. This inhibition keeps NF-κB proteins sequestered in the cytoplasm, preventing them from translocating to the nucleus and activating gene transcription .
Biochemical Pathways
The primary biochemical pathway affected by LY2409881 is the NF-κB signaling pathway. By inhibiting IKK2, LY2409881 prevents the activation of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation, immune response, cell proliferation, and survival .
Result of Action
LY2409881 causes concentration- and time-dependent growth inhibition and apoptosis in lymphoma cells . The cytotoxicity of LY2409881 correlates with the overall activation status of NF-κB . It has been shown to have a significant inhibitory effect on tumor growth in mouse models .
Action Environment
The efficacy and stability of LY2409881 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It has been observed that LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma, leading to a marked downregulation of NF-κB . .
Biochemical Analysis
Biochemical Properties
LY2409881 trihydrochloride interacts with IKK2, a key enzyme in the NF-κB signaling pathway . By inhibiting IKK2, LY2409881 trihydrochloride prevents the activation of NF-κB, a transcription factor that regulates genes involved in inflammation and cell survival . This interaction is highly selective, with the compound showing over 10-fold selectivity for IKK2 over IKK1 and other common kinases .
Cellular Effects
In cellular models, LY2409881 trihydrochloride has been shown to inhibit the activation of NF-κB, leading to a decrease in the expression of NF-κB target genes . This can influence various cellular processes, including cell proliferation, apoptosis, and inflammation . For instance, in the ovarian cancer cell line SKOV3, LY2409881 trihydrochloride demonstrated moderate cytotoxicity .
Molecular Mechanism
The molecular mechanism of action of LY2409881 trihydrochloride involves the inhibition of IKK2, which prevents the phosphorylation and subsequent degradation of IκB proteins . This allows IκB to bind and sequester NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LY2409881 trihydrochloride have been observed to be both concentration- and time-dependent .
Dosage Effects in Animal Models
In animal models, LY2409881 trihydrochloride has been shown to inhibit tumor growth at doses of 50, 100, and 200 mg/kg . The compound was well-tolerated at these doses, with no severe morbidity or mortality observed .
Metabolic Pathways
Given its mechanism of action, it likely interacts with the enzymes involved in the NF-κB signaling pathway .
Transport and Distribution
Given its mechanism of action, it is likely that it needs to enter cells to exert its effects on IKK2 and NF-κB .
Subcellular Localization
Given its mechanism of action, it is likely that it acts in the cytoplasm, where IKK2 and IκB are located .
Properties
IUPAC Name |
2-[5-chloro-2-[3-(4-methylpiperazin-1-yl)propylamino]pyrimidin-4-yl]-N-cyclopropyl-1-benzothiophene-4-carboxamide;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN6OS.3ClH/c1-30-10-12-31(13-11-30)9-3-8-26-24-27-15-19(25)22(29-24)21-14-18-17(4-2-5-20(18)33-21)23(32)28-16-6-7-16;;;/h2,4-5,14-16H,3,6-13H2,1H3,(H,28,32)(H,26,27,29);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXCRLAGBWKVPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=NC=C(C(=N2)C3=CC4=C(C=CC=C4S3)C(=O)NC5CC5)Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl4N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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